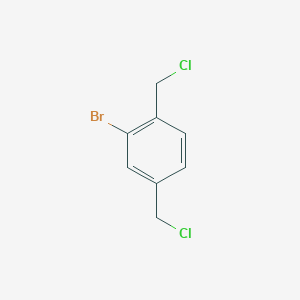
Benzene, 2-bromo-1,4-bis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-bromo-1,4-bis(chloromethyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and two chloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-1,4-bis(chloromethyl)- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1,4-bis(chloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogens in the presence of suitable catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-bromo-1,4-bis(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The chloromethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Benzene, 2-bromo-1,4-bis(chloromethyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 2-bromo-1,4-bis(chloromethyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack . The compound can form reactive intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-bis(chloromethyl)-: Similar structure but lacks the bromine atom.
Benzene, 1,2-bis(chloromethyl)-: Differently substituted benzene ring with chloromethyl groups at the 1 and 2 positions.
4-Methylbenzyl chloride: Contains a methyl group instead of a bromine atom.
Uniqueness
Benzene, 2-bromo-1,4-bis(chloromethyl)- is unique due to the presence of both bromine and chloromethyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wider range of chemical transformations and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
56403-24-8 |
|---|---|
Molekularformel |
C8H7BrCl2 |
Molekulargewicht |
253.95 g/mol |
IUPAC-Name |
2-bromo-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H7BrCl2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5H2 |
InChI-Schlüssel |
NHUAIKPLSCVKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCl)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


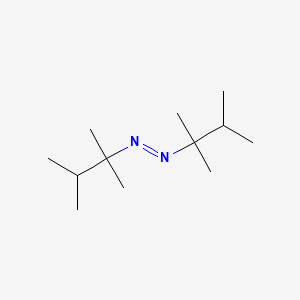
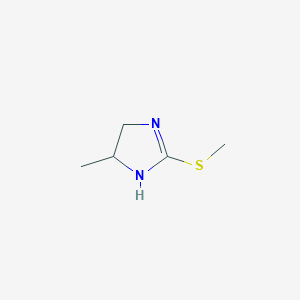
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
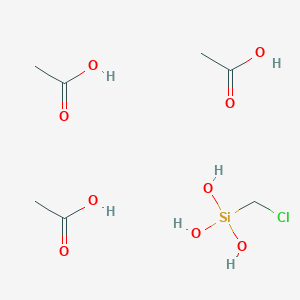
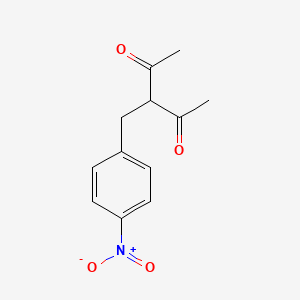
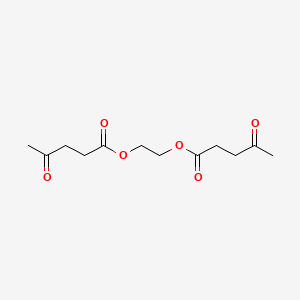
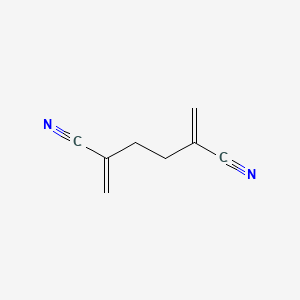
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
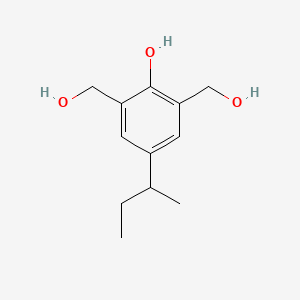
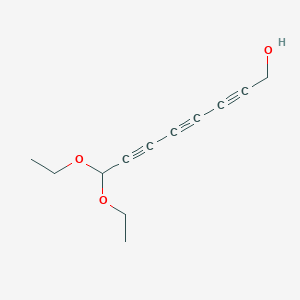
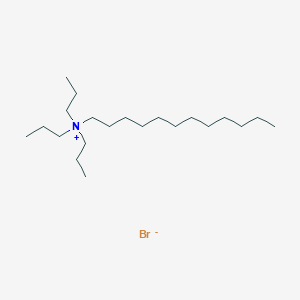
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
